N-(8-ethoxyquinolin-5-yl)butanamide
Description
N-(8-ethoxyquinolin-5-yl)butanamide is a quinoline derivative featuring an ethoxy group at the 8-position and a butanamide moiety at the 5-position of the quinoline ring. Quinoline-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The ethoxy group enhances lipophilicity and metabolic stability, while the butanamide chain may influence binding affinity and solubility.
Properties
Molecular Formula |
C15H18N2O2 |
|---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
N-(8-ethoxyquinolin-5-yl)butanamide |
InChI |
InChI=1S/C15H18N2O2/c1-3-6-14(18)17-12-8-9-13(19-4-2)15-11(12)7-5-10-16-15/h5,7-10H,3-4,6H2,1-2H3,(H,17,18) |
InChI Key |
UPZVFMWMBBWHHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C2C=CC=NC2=C(C=C1)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-ethoxyquinolin-5-yl)butanamide typically involves the reaction of 8-ethoxyquinoline with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reactors and optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(8-ethoxyquinolin-5-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracetic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
N-(8-ethoxyquinolin-5-yl)butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(8-ethoxyquinolin-5-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity .
Comparison with Similar Compounds
The following analysis compares N-(8-ethoxyquinolin-5-yl)butanamide with two structurally related compounds from the provided evidence: N-[(8-ethoxyquinolin-5-yl)sulfonyl]decanamide () and N-(5-amino-6-methylsulfanylquinolin-8-yl)acetamide ().
Structural and Functional Differences
Table 1: Structural Comparison
| Compound Name | CAS Number | Molecular Formula | Substituents (Position) | Key Functional Groups |
|---|---|---|---|---|
| This compound | Not provided | C₁₅H₁₈N₂O₂ | Ethoxy (8), butanamide (5) | Amide, ethoxy |
| N-[(8-Ethoxyquinolin-5-yl)sulfonyl]decanamide | 97658-06-5 | C₂₁H₃₀N₂O₄S | Ethoxy (8), sulfonyl-decanamide (5) | Sulfonamide, decanamide |
| N-(5-amino-6-methylsulfanylquinolin-8-yl)acetamide | 134992-40-8 | C₁₃H₁₅N₃OS₂ | Acetamide (8), amino (5), methylthio (6) | Amide, amino, methylthio |
Key Observations:
Substituent Positioning: The target compound and share an ethoxy group at the 8-position. However, replaces the butanamide with a sulfonyl-decanamide group at the 5-position, introducing a sulfonamide linkage and a longer 10-carbon chain . features an acetamide at the 8-position (unlike the ethoxy group in the target) and adds amino and methylthio groups at positions 5 and 6, respectively .
Functional Group Impact: Sulfonamide vs. Amide: The sulfonyl group in increases molecular weight (C₂₁H₃₀N₂O₄S) and polarity compared to the target compound’s simpler amide. Sulfonamides are known for enhanced binding to enzymes like carbonic anhydrase but may reduce membrane permeability .
Hypothetical Property Comparisons
Table 2: Hypothetical Physicochemical Properties
| Property | This compound | N-[(8-Ethoxyquinolin-5-yl)sulfonyl]decanamide | N-(5-amino-6-methylsulfanylquinolin-8-yl)acetamide |
|---|---|---|---|
| Molecular Weight (g/mol) | ~258.3 | 430.5 | 309.4 |
| LogP (Lipophilicity) | Moderate (~2.5) | High (~5.0) | Low-Moderate (~1.8) |
| Solubility | Moderate in DMSO | Low in water, high in DMSO | High in polar solvents |
| Metabolic Stability | High (ethoxy group) | Moderate (sulfonamide susceptibility) | Low (amino group reactivity) |
Rationale:
- Lipophilicity : ’s decanamide chain likely increases LogP, favoring lipid membrane penetration but reducing aqueous solubility. The target’s butanamide balances moderate lipophilicity .
- Solubility: ’s amino and methylthio groups may improve water solubility compared to the ethoxy group in the target .
- Metabolic Stability: The ethoxy group in the target and may resist oxidative metabolism better than ’s amino group, which is prone to acetylation or oxidation .
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